Methyl 2-bromo-6-cyano-3-nitrophenylacetate
Overview
Description
Methyl 2-bromo-6-cyano-3-nitrophenylacetate is an organic compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol . This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-6-cyano-3-nitrophenylacetate typically involves the esterification of 2-bromo-6-cyano-3-nitrophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-cyano-3-nitrophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-amino-6-cyano-3-nitrophenylacetate.
Hydrolysis: Formation of 2-bromo-6-cyano-3-nitrophenylacetic acid.
Scientific Research Applications
Methyl 2-bromo-6-cyano-3-nitrophenylacetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: In the preparation of functional materials with specific properties.
Biological Studies: As a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-cyano-3-nitrophenylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of reactive functional groups allows it to form covalent bonds with target biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-6-cyano-3-nitrobenzoate
- Methyl 2-bromo-6-cyano-3-nitrophenylpropanoate
Uniqueness
Methyl 2-bromo-6-cyano-3-nitrophenylacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in synthetic applications. The presence of both electron-withdrawing (cyano and nitro) and electron-donating (ester) groups allows for a wide range of chemical transformations, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 2-(2-bromo-6-cyano-3-nitrophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9(14)4-7-6(5-12)2-3-8(10(7)11)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWLZIIHENYWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1Br)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.